1,4-Bis(2-phenoxypropanoyl)piperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H26N2O4 |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
2-phenoxy-1-[4-(2-phenoxypropanoyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C22H26N2O4/c1-17(27-19-9-5-3-6-10-19)21(25)23-13-15-24(16-14-23)22(26)18(2)28-20-11-7-4-8-12-20/h3-12,17-18H,13-16H2,1-2H3 |
InChI Key |
NCDDRAFMFSXOFI-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation
X-ray Diffraction Crystallography for Solid-State Molecular and Supramolecular Structure3.4.1. Crystal Structure Determination and Polymorphism Analysis
Due to the absence of any published experimental data for 1,4-Bis(2-phenoxypropanoyl)piperazine in the specified analytical areas, the following sections remain unpopulated. The lack of information prevents a detailed discussion of its NMR spectral assignments, conformational preferences, precise molecular mass and fragmentation, vibrational modes, and solid-state structure.
It is important to note that while data exists for numerous other piperazine (B1678402) derivatives, including those with different acyl or aryl substitutions, this information cannot be extrapolated to accurately describe this compound due to the unique influence of the 2-phenoxypropanoyl substituents on the molecule's chemical and physical properties.
Further research, including the synthesis and subsequent analytical characterization of this compound, would be required to generate the data necessary to fulfill the intended scope of this article.
Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Architectures
For amides, hydrogen bonding is a significant directional force that influences crystal packing. rsc.org However, since this compound is a tertiary amide (the nitrogen atoms of the piperazine ring are bonded to three carbon atoms), it lacks the N-H protons necessary for classical hydrogen bond donation. This absence of strong N-H···O=C hydrogen bonds, which are prevalent in primary and secondary amides, would mean that other, weaker interactions play a more dominant role in its crystal engineering. nih.govrsc.org
Potential intermolecular interactions could include:
C-H···O interactions: Weak hydrogen bonds between carbon-hydrogen bonds (from the piperazine ring, the propanoyl groups, or the phenoxy groups) and the carbonyl oxygen atoms.
π-π stacking: Interactions between the aromatic phenoxy rings of adjacent molecules.
Dipole-dipole interactions: Arising from the polar amide groups.
The interplay of these forces would define the supramolecular assembly of the compound in the solid state. nih.govacs.org Without experimental crystallographic data, a definitive description of its hydrogen bonding network and packing motif remains speculative.
Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Determination
This compound possesses two stereogenic centers at the C2 position of the propanoyl groups. This gives rise to the possibility of three stereoisomers: (R,R), (S,S), and the meso compound (R,S). Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are instrumental in determining the absolute configuration of chiral molecules like the (R,R) and (S,S) enantiomers. rsc.orgnih.gov
Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer. For a pair of enantiomers, the ECD spectra are mirror images of each other. rsc.org In the case of this compound, the electronic transitions associated with the phenoxy and carbonyl chromophores would likely dominate the ECD spectrum. Comparison of the experimental ECD spectrum with spectra predicted by quantum chemical calculations is a powerful method for assigning the absolute configuration. rsc.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The shape of the ORD curve is related to the ECD spectrum through the Kronig-Kramers relations. While less commonly used now than ECD for stereochemical assignments, it remains a valid chiroptical technique.
Without access to synthesized and separated enantiomers of this compound, and subsequent analysis by chiroptical methods, any discussion of its absolute configuration is purely theoretical. The synthesis of chiral amides and the determination of their stereochemistry is a significant area of research, but no studies have been found that specifically address this compound. nih.govnih.govrsc.org
Computational Chemistry and Theoretical Investigations
Electronic Structure Calculations (Density Functional Theory, Ab Initio Methods)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing information about the molecule's geometry, energy, and electronic distribution.
The first step in a computational study is typically to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For a flexible molecule like 1,4-Bis(2-phenoxypropanoyl)piperazine, which has multiple rotatable bonds, this process involves exploring various possible isomers and conformers.
The piperazine (B1678402) ring can exist in chair, boat, and twist-boat conformations. Furthermore, the amide bonds connecting the phenoxypropanoyl groups to the piperazine ring can exhibit rotational isomerism. The orientation of the phenoxy groups also contributes to the conformational complexity.
Geometrical optimization calculations would be performed to find the minimum energy structure for each possible conformer. The relative energies of these conformers would then be compared to determine their populations at a given temperature. It is common for N-acylated piperazines to exist as a mixture of conformers at room temperature due to the restricted rotation around the amide bond. rsc.orgnih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated at the B3LYP/6-31G(d) Level of Theory.
| Conformer | Description | Relative Energy (kcal/mol) |
| 1 | Chair (piperazine), anti (amide), extended (phenoxy) | 0.00 |
| 2 | Chair (piperazine), syn (amide), extended (phenoxy) | 2.5 |
| 3 | Twist-Boat (piperazine), anti (amide), extended (phenoxy) | 5.8 |
| 4 | Chair (piperazine), anti (amide), folded (phenoxy) | 1.2 |
Note: This table is illustrative and contains hypothetical data.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more likely to be reactive. For this compound, the HOMO would likely be localized on the electron-rich phenoxy groups, while the LUMO might be distributed over the carbonyl groups of the propanoyl moieties. DFT calculations are widely used to determine these properties for organic molecules. mdpi.com
Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Electronic Properties of this compound.
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 6.5 eV |
| Electron Affinity | 1.2 eV |
Note: This table is illustrative and contains hypothetical data.
Conformational Space Exploration and Potential Energy Surface Mapping
Due to its flexibility, this compound can adopt a multitude of conformations. A thorough understanding of its behavior requires an exploration of its conformational space and the mapping of its potential energy surface (PES).
The PES is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping the PES, one can identify the stable conformers (local minima), the transition states connecting them (saddle points), and the energy barriers for conformational changes. This is particularly important for understanding the dynamics of the piperazine ring inversion and the rotation around the amide bonds. For similar N-acylpiperidines, computational studies have shown a preference for specific substituent orientations due to pseudoallylic strain. nih.gov
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions
While gas-phase calculations provide fundamental insights, the behavior of a molecule in solution can be significantly different. Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules in a condensed phase.
In an MD simulation, the motion of every atom in the system (the solute and the surrounding solvent molecules) is calculated over time using classical mechanics. This allows for the study of how the solvent influences the conformational preferences of this compound and how the solute, in turn, structures the solvent around it. MD simulations have been successfully applied to study piperazine derivatives in aqueous solutions, providing insights into their interactions and distribution within the solvent. uib.noresearchgate.netmanchester.ac.uk
Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies) and Experimental Validation
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
For instance, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. ias.ac.in These predictions can be invaluable for assigning peaks in experimental NMR spectra, especially for complex molecules with many overlapping signals. The conformational behavior of acylated piperazines has been studied using temperature-dependent NMR spectroscopy, which can be correlated with computational results. rsc.orgnih.gov
Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. These calculations can help in the assignment of vibrational modes and provide a deeper understanding of the molecule's vibrational properties.
Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for Selected Carbon Atoms in this compound.
| Carbon Atom | Experimental (ppm) | Calculated (ppm) |
| Piperazine CH₂ | 45.2 | 46.1 |
| Carbonyl C=O | 172.5 | 173.3 |
| Phenoxy C-O | 157.8 | 158.5 |
Note: This table is illustrative and contains hypothetical data.
Theoretical Elucidation of Reaction Mechanisms and Transition State Analysis for Synthetic Pathways
Computational chemistry can also be used to study the mechanisms of chemical reactions. For the synthesis of this compound, which would likely involve the acylation of piperazine with a derivative of 2-phenoxypropanoic acid, computational methods could be used to investigate the reaction pathway.
This would involve locating the transition state for the reaction and calculating the activation energy. Such studies can provide insights into the reaction kinetics and help in optimizing the reaction conditions. By understanding the reaction mechanism at a molecular level, it may be possible to improve the yield and selectivity of the synthesis.
Chemical Derivatization and Functionalization Strategies
Derivatization for Enhanced Analytical Method Development
For the accurate and sensitive detection of 1,4-bis(2-phenoxypropanoyl)piperazine in various matrices, derivatization techniques are often employed. These methods aim to introduce specific chemical moieties that enhance the molecule's response to different analytical instruments.
The inherent structure of this compound possesses chromophoric phenoxy groups that allow for ultraviolet (UV) detection. However, for trace-level analysis, the sensitivity of UV-Visible spectroscopy may be insufficient. To overcome this limitation, derivatization with reagents containing strong chromophores or fluorophores can significantly enhance detection limits.
Chromophoric Derivatization: Analogous to the derivatization of piperazine (B1678402), which itself lacks a strong chromophore, reagents can be selected to react with potential modification sites on this compound. researchgate.net A common strategy for piperazine-containing compounds is the introduction of a nitroaromatic group. For instance, reaction with 4-chloro-7-nitrobenzofuran (NBD-Cl) can introduce a highly UV-active moiety, shifting the absorption maximum to a longer wavelength and increasing the molar absorptivity. researchgate.net
Fluorophoric Derivatization: For even greater sensitivity, fluorescent tags can be introduced. Dansyl chloride (DNS-Cl) is a classic reagent used for the fluorescent labeling of primary and secondary amines. While the piperazine nitrogen atoms in the parent compound are tertiary amides, synthetic precursors with available amine functionalities could be derivatized. Alternatively, functionalization of the phenoxy rings with fluorescent moieties could be explored. For example, electrophilic substitution on the aromatic rings could introduce groups that can then be coupled to fluorophores like fluorescein isothiocyanate (FITC) or rhodamine derivatives. iipseries.org
The selection of a suitable derivatizing agent depends on the reaction conditions, the stability of the resulting derivative, and the desired spectroscopic properties. The table below summarizes potential derivatization reagents and their expected impact on spectroscopic detection.
| Derivatizing Agent | Target Functional Group (Hypothetical) | Resulting Moiety | Expected Spectroscopic Enhancement |
| 4-Chloro-7-nitrobenzofuran (NBD-Cl) | Activated aromatic C-H on phenoxy ring | Nitrobenzofuran adduct | Enhanced UV-Visible absorption |
| Dansyl chloride (DNS-Cl) | Amine precursor to the piperazine ring | Dansyl sulfonamide | Strong fluorescence emission |
| Fluorescein isothiocyanate (FITC) | Amine-functionalized phenoxy ring | Fluorescein thiourea | Intense green fluorescence |
Chemical derivatization can also be employed to improve the chromatographic behavior and mass spectrometric response of this compound.
Chromatographic Separation: The polarity of the molecule can be altered through derivatization to enhance its retention and separation on different chromatographic columns. For instance, acylation of any potential hydroxyl groups on the phenoxy rings could increase lipophilicity, leading to better retention in reversed-phase liquid chromatography (RPLC). Conversely, introduction of polar groups could be beneficial for normal-phase or hydrophilic interaction liquid chromatography (HILIC).
Mass Spectrometry Detection: The sensitivity of electrospray ionization mass spectrometry (ESI-MS) is highly dependent on the ionization efficiency of the analyte. chromatographyonline.com Derivatization can introduce permanently charged groups or moieties that are more readily ionized. For example, quaternization of a nitrogen atom, if introduced into the structure, would create a permanently cationic site, leading to a significant enhancement in ESI-MS signal intensity in positive ion mode. Furthermore, derivatization can be used to introduce specific fragmentation patterns that are useful for selective reaction monitoring (SRM) in tandem mass spectrometry (MS/MS), thereby improving selectivity and lowering detection limits. nih.gov
Strategies to enhance LC-MS sensitivity are summarized in the following table:
| Strategy | Modification | Expected Outcome |
| Increased Ionization Efficiency | Introduction of a quaternary ammonium group | Enhanced positive ion mode ESI-MS signal |
| Introduction of a sulfonic acid group | Enhanced negative ion mode ESI-MS signal | |
| Improved Fragmentation | Derivatization with a readily fragmenting tag | Predictable and selective fragment ions for MS/MS |
| Altered Polarity | Acylation of polar groups | Increased retention in RPLC |
Post-Synthetic Modification and Functional Group Interconversion of this compound
Post-synthetic modification allows for the diversification of the core structure of this compound, leading to new analogues with potentially different properties. nih.gov Key functional groups that can be targeted for interconversion include the tertiary amide linkages and the phenoxy ether bonds.
The amide bonds in the piperazine ring are generally stable. However, under forcing conditions, they can be reduced. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce tertiary amides to the corresponding tertiary amines. chemistrysteps.comorganic-chemistry.org This transformation would significantly alter the geometry and basicity of the central piperazine ring. More selective reducing agents have also been developed to convert tertiary amides to aldehydes or alcohols. semanticscholar.org
The phenoxy ether linkage is generally stable, but it can be cleaved under certain conditions. For instance, strong acids at high temperatures can facilitate ether hydrolysis. researchgate.net Alternatively, O-dealkylation can be achieved metabolically by cytochrome P450 enzymes. nih.gov Selective cleavage of the ether bond would yield a phenolic derivative, which could then be further functionalized.
| Reaction Type | Reagents and Conditions | Functional Group Transformation |
| Amide Reduction | LiAlH₄ in THF | Tertiary amide to tertiary amine |
| Amide Reduction | Disiamylborane followed by hydrolysis | Tertiary amide to aldehyde |
| Ether Cleavage | Strong acid (e.g., HBr), heat | Phenoxy ether to phenol |
Design and Synthesis of Chemically Modified Analogues for Structure-Property Relationship Studies
The systematic design and synthesis of chemically modified analogues of this compound are crucial for establishing structure-property relationships. nih.gov By modifying specific parts of the molecule, researchers can probe the influence of different structural features on its chemical, physical, and biological properties. nih.govresearchgate.net
Modifications can be targeted at three main regions of the molecule: the phenoxy groups, the propanoyl linkers, and the central piperazine ring.
Phenoxy Group Modification: The electronic and steric properties of the phenoxy rings can be altered by introducing substituents at various positions. Electron-donating groups (e.g., -OCH₃, -CH₃) or electron-withdrawing groups (e.g., -Cl, -NO₂) can be introduced to study their effect on the molecule's reactivity and potential biological interactions.
Propanoyl Linker Modification: The length and flexibility of the propanoyl linkers can be varied. For instance, replacing the propanoyl group with an acetyl or butanoyl group would alter the distance and spatial orientation of the phenoxy rings relative to the piperazine core.
The following table provides examples of potential analogues and the rationale for their synthesis in structure-property relationship studies.
| Analogue | Modification | Rationale for Synthesis |
| 1,4-Bis(2-(4-chlorophenoxy)propanoyl)piperazine | Introduction of a chloro group on the phenoxy ring | To investigate the effect of an electron-withdrawing group on properties. |
| 1,4-Bis(2-phenoxyacetyl)piperazine | Shortening of the linker | To study the impact of reduced distance between the phenoxy and piperazine moieties. |
| 1-(2-Phenoxypropanoyl)-4-(2-phenoxyacetyl)piperazine | Asymmetrical substitution on the piperazine ring | To explore the influence of asymmetry on molecular recognition and binding. |
Through the synthesis and evaluation of such analogues, a deeper understanding of the relationship between the chemical structure of this compound and its functional properties can be achieved.
Coordination Chemistry and Metal Ligand Interactions
1,4-Bis(2-phenoxypropanoyl)piperazine as a Chelating and Bridging Ligand Scaffold
Based on its structural features, this compound possesses the potential to act as a versatile ligand. The two nitrogen atoms of the central piperazine (B1678402) ring, which typically adopts a chair conformation, can coordinate to metal ions. biointerfaceresearch.com Furthermore, the carbonyl oxygen atoms of the two propanoyl groups can also act as donor sites.
Theoretically, this ligand could adopt several coordination modes:
Bidentate Chelating Ligand: One arm of the ligand, involving a piperazine nitrogen and the adjacent carbonyl oxygen, could chelate to a single metal center, forming a stable five-membered ring.
Tetradentate Chelating Ligand: Both arms could potentially wrap around a single metal ion, with the two piperazine nitrogens and both carbonyl oxygens coordinating. The flexibility of the piperazine ring and the propanoyl side chains would be crucial in achieving such a conformation.
Bridging Ligand: The piperazine unit can bridge two metal centers, with each nitrogen atom coordinating to a different metal. researchgate.net In this mode, the carbonyl oxygens could either remain uncoordinated or chelate to their respective metals, leading to the formation of binuclear or polynuclear complexes.
The presence of the phenoxy groups introduces additional steric bulk, which would influence the coordination geometry and the accessibility of the metal center.
Synthesis and Characterization of Metal Complexes
As of the latest available data, there are no published methods for the synthesis of metal complexes specifically with this compound. General synthetic routes for piperazine-based metal complexes often involve the direct reaction of the ligand with a metal salt in a suitable solvent. biointerfaceresearch.com
Stoichiometry and Coordination Modes with Transition and Main Group Metals
Without experimental data, the stoichiometry and coordination modes of potential metal complexes can only be hypothesized. The stoichiometry would likely depend on the metal-to-ligand ratio used in the synthesis, the nature of the metal ion (its preferred coordination number and geometry), and the reaction conditions. For instance, a 1:1 metal-to-ligand ratio might favor the formation of mononuclear complexes where the ligand acts as a tetradentate chelator, or binuclear complexes where it acts as a bridging ligand. A 2:1 metal-to-ligand ratio could also lead to binuclear complexes.
Spectroscopic, Magnetic, and Structural Characterization of Metal-1,4-Bis(2-phenoxypropanoyl)piperazine Complexes
Characterization of such hypothetical complexes would rely on a suite of standard analytical techniques:
Infrared (IR) Spectroscopy: A shift in the C=O stretching frequency of the amide groups upon coordination would provide strong evidence of the involvement of the carbonyl oxygen atoms in bonding to the metal.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the protons and carbons of the piperazine ring and the phenoxypropanoyl arms would indicate coordination.
UV-Visible Spectroscopy: For complexes with transition metals, d-d electronic transitions would provide information about the coordination geometry around the metal center.
Mass Spectrometry: This would be used to determine the mass of the complex and confirm its stoichiometry.
X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive structural information, including bond lengths, bond angles, and the precise coordination mode of the ligand.
Magnetic Susceptibility Measurements: For paramagnetic metal complexes, this technique would help to determine the oxidation state and spin state of the metal ion.
Stereochemical Aspects of Complex Formation and Chirality Transfer in Coordination Spheres
A particularly interesting and uninvestigated aspect of this compound is its inherent chirality. The 2-phenoxypropanoyl groups each contain a stereocenter at the α-carbon. The ligand can therefore exist as three stereoisomers: (R,R), (S,S), and the meso-compound (R,S).
The use of an enantiopure form of the ligand, such as the (R,R) or (S,S) isomer, in complex formation could lead to chirality transfer to the coordination sphere of the metal. This could result in the formation of diastereomeric complexes with specific helical twists or other chiral arrangements, a concept of significant interest in asymmetric catalysis. nih.gov
Application of Metal Complexes in Catalysis (e.g., as Chiral Catalysts for Asymmetric Transformations)
While there are no documented catalytic applications for metal complexes of this compound, the potential exists. Chiral ligands are crucial in asymmetric catalysis for the enantioselective synthesis of valuable molecules. youtube.com Metal complexes derived from chiral piperazine-based ligands could potentially catalyze a range of asymmetric transformations, such as hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The combination of the rigid piperazine backbone and the chiral sidearms could create a well-defined chiral pocket around the metal center, enabling high levels of stereocontrol.
Supramolecular Chemistry and Self Assembly Phenomena
Molecular Recognition and Directed Assembly Driven by Non-Covalent Interactions
While piperazine (B1678402) and its derivatives are known to participate in molecular recognition and self-assembly, no studies were found that specifically detail these phenomena for 1,4-Bis(2-phenoxypropanoyl)piperazine. The presence of carbonyl oxygen atoms and aromatic rings suggests the potential for hydrogen bonding and π-π stacking interactions, which are crucial for molecular recognition.
The amide groups within the this compound structure contain both hydrogen bond donors (N-H, if protonated) and acceptors (C=O). These are expected to play a significant role in its solid-state packing and solution-phase aggregation. However, there are no published crystal structures or solution-state studies (e.g., NMR titration) that would provide concrete evidence and details of such hydrogen bonding networks. Studies on other piperazine-based compounds have demonstrated the formation of one-dimensional hydrogen-bonded chains, but this cannot be directly extrapolated to the target molecule without experimental verification. mdpi.comed.ac.uk
The propanoyl moiety in this compound contains a chiral center. This inherent chirality suggests that the molecule could be used in the enantioselective recognition of other chiral molecules. The combination of stereogenic centers with potential hydrogen bonding and π-π interaction sites could lead to the formation of diastereomeric complexes with different stabilities. However, no studies on the synthesis of enantiomerically pure forms of this compound or their application in chiral recognition have been reported. Research on other chiral piperazine derivatives has shown their potential in achieving enantioselectivity, highlighting a promising but unexplored avenue for this compound. nih.gov
Formation of Discrete Supramolecular Host-Guest Systems Involving this compound
The molecular structure of this compound, with its potential for forming a pre-organized cavity-like structure through specific conformations, suggests it could act as a host for small guest molecules. The phenoxy groups could form an aromatic pocket, while the piperazine and propanoyl groups could provide additional binding sites. Nevertheless, there is no published research demonstrating the formation of such host-guest complexes, either in solution or in the solid state.
Self-Organization and Templating Effects in Crystal Engineering and Nanostructure Formation
The principles of crystal engineering rely on the predictable formation of supramolecular synthons, which are robust intermolecular interactions that guide crystal packing. The amide functionalities in this compound could potentially form reliable hydrogen-bonded synthons. However, without crystallographic data, the actual packing motifs and any potential for polymorphism or co-crystal formation remain unknown. The self-organization of this molecule into specific nanostructures has also not been reported.
Advanced Materials Applications and Polymer Science
1,4-Bis(2-phenoxypropanoyl)piperazine as a Building Block for Functional Polymers
This compound is a molecule where the two secondary amine groups of the central piperazine (B1678402) ring have been acylated with 2-phenoxypropanoyl groups. In this stable amide form, it is not a typical reactive monomer for direct polymerization. However, it can be considered a precursor or a derivative that highlights the utility of the piperazine core as a building block. The piperazine ring is a six-membered heterocycle that provides structural rigidity and a defined geometry to a polymer chain. semanticscholar.org Its presence can influence solubility, thermal stability, and intermolecular interactions. semanticscholar.orgnih.gov
The incorporation of piperazine or its derivatives into a polymer backbone is a strategy to enhance specific material properties. For instance, the polar nature of the nitrogen atoms can lead to improved affinity for certain substrates or enhance water solubility. semanticscholar.org Small molecules containing the piperazine moiety are often used as linkers to adjust the physicochemical properties of macromolecules. semanticscholar.org While direct polymerization using this compound is not a standard route, its hydrolysis would yield piperazine, a versatile diamine monomer for various polymerization reactions.
Design and Synthesis of Piperazine-Containing Polymeric Materials
The design of polymeric materials incorporating piperazine hinges on leveraging its bifunctional nature. The two secondary amine groups allow it to act as a monomer in step-growth polymerization or be chemically modified to introduce other reactive functionalities. nih.govrsc.org
Polycondensation is a primary mechanism for integrating piperazine into a polymer backbone. As a diamine, piperazine can react with dicarboxylic acids, diacyl chlorides, or dianhydrides to form polyamides and polyimides, respectively.
Polyamide Synthesis: The reaction of piperazine with a diacyl chloride, such as adipoyl chloride, proceeds via nucleophilic acyl substitution to form a polyamide. This type of interfacial or solution polycondensation can yield high molecular weight polymers. Replacing traditional linear diamines with the cyclic piperazine structure results in a hydrogen-bond-free polyamide, which can alleviate constraints on dipole polarization and significantly reduce dielectric loss in the resulting material. acs.org
Poly(amide-imide) Synthesis: Poly(amide-imide)s (PAIs) can be synthesized through the polycondensation of diamines with diacid monomers containing pre-formed imide rings. rsc.org Alternatively, a one-step process involving a diamine, a dianhydride, and an aminobenzoic acid can be employed. The use of piperazine as the diamine component introduces rigidity and thermal stability to the PAI backbone. researchgate.netresearchgate.net
Other Polymerization Routes: Piperazine can be modified to participate in other polymerization reactions. For example, it can react with epichlorohydrin (B41342) to create bifunctional couplers or be derivatized into methacrylate (B99206) monomers for subsequent free-radical polymerization. rsc.orgacs.org
Cross-linking transforms linear or branched polymers into a three-dimensional network, dramatically altering their mechanical, thermal, and chemical properties. Piperazine moieties within a polymer chain or added as a separate agent can facilitate cross-linking.
As a Cross-linking Agent: Piperazine itself can be used as a water-soluble cross-linking agent for polymers like poly(amic acid) (PAA). It can form salts and subsequently create covalent amide bonds (O=C–N structures) upon thermal treatment, leading to a cross-linked polyimide network. acs.org This process can enhance the mechanical properties of the final material, such as aerogels. acs.org
Cross-linking of Piperazine-Containing Polymers: Polymers that already contain piperazine units can be cross-linked using various chemical agents. Bifunctional molecules can react with the tertiary amine groups in the polymerized piperazine units to form network structures. For instance, polymers with pendant amine groups can be reacted with agents like glutaraldehyde (B144438) or through disulfide bond formation to create cross-linked hydrogels. nih.gov The density of these cross-links directly influences properties like water uptake, swelling ratio, and drug release kinetics. nih.govyoutube.com Polymer-bound piperazine on a polystyrene support, cross-linked with divinylbenzene, is used as a catalyst and scavenger resin in chemical synthesis, demonstrating a solid-phase application of a cross-linked piperazine system. sigmaaldrich.com
Investigation of Bulk and Thin-Film Properties of Derived Materials (e.g., Optical, Mechanical, Electrochemical Properties)
The incorporation of piperazine-based building blocks significantly influences the macroscopic properties of the resulting polymers.
Optical Properties: Methacrylic polymers containing 1-(4-nitrophenyl)piperazine (B103982) fragments have been investigated for their optical properties. The optical energy band gaps for these polymers were found to be in the range of 2.73 to 2.81 eV, suggesting their potential use in optoelectronic applications like photovoltaics or field-effect transistors. nih.gov
Mechanical Properties: The rigid cyclic structure of piperazine enhances the mechanical strength of polymers. In a study on polyimide (PI) aerogels, using piperazine as a cross-linking agent resulted in a more compact network structure, which influenced the material's density and shrinkage. acs.org The replacement of traditional diamines with piperazine to create hydrogen-bond-free polyamides has been shown to yield materials with a high breakdown strength, exceeding 149 MV/m, making them promising for applications in thin-film capacitors. acs.org
Electrochemical Properties: The nitrogen atoms in the piperazine ring can participate in redox reactions, imparting electrochemical activity to the polymer. Copolymers of piperazine and aniline (B41778) have been synthesized electrochemically. mdpi.com These copolymers exhibit redox behavior, with a key feature being a reversible hydroxy ⇌ ketopiperazine transformation that is distinct from the transitions seen in pure polyaniline. mdpi.com Fullerene-piperazine polymers also show electrochemical activity at both negative potentials (reduction of the fullerene cage) and positive potentials (oxidation of the piperazine moiety). researchgate.net
Table 1: Selected Properties of Piperazine-Containing Polymers This table presents data for polymers containing piperazine derivatives, not specifically this compound.
| Polymer System | Property Investigated | Key Finding | Reference |
|---|---|---|---|
| Methacrylic polymers with 1-(4-nitrophenyl)piperazine | Optical Band Gap (Eg) | Eg values range from 2.73 to 2.81 eV. | nih.gov |
| Piperazine-Adipic Acid Polyamide | Dielectric Loss (103 Hz) | Low dielectric loss of 0.0027. | acs.org |
| Piperazine-Adipic Acid Polyamide | Dielectric Constant (103 Hz) | Dielectric constant of 4.38. | acs.org |
| Piperazine-Adipic Acid Polyamide | Breakdown Strength | Exceeds 149 MV/m. | acs.org |
| Piperazine-Aniline Copolymer | Electrochemical Redox | Shows a reversible redox feature centered at 0.68 V due to piperazine units. | mdpi.com |
Theoretical Modeling of Polymer Structures and Macroscopic Properties Derived from this compound Monomers
While specific theoretical models for polymers derived from this compound are not documented, computational methods are widely used to predict the structure and properties of related piperazine-containing materials. Density Functional Theory (DFT) is a prominent tool for these investigations. researchgate.netacs.org
DFT calculations can be used to:
Predict Electronic Properties: Calculate Frontier Molecular Orbitals (HOMO and LUMO) to estimate the electronic band gap, which correlates with the optical and electrical properties of the material. researchgate.net
Simulate Interactions: Model the interaction energies between polymer chains and with other molecules, such as solvents or adsorbates. This is useful for predicting adsorption capacities and understanding interaction mechanisms, for example, in materials designed for CO2 capture or water purification. acs.org
Correlate Structure and Properties: By simulating the polymer structure, researchers can establish relationships between molecular-level features (like the presence of the rigid piperazine ring) and macroscopic properties like mechanical modulus, thermal stability, and charge transport characteristics.
For a hypothetical polymer derived from a precursor like this compound, modeling would be essential to predict its three-dimensional structure, its potential for forming crystalline or amorphous domains, and how the phenoxypropanoyl side groups might influence chain packing and material properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1,4-Bis(2-phenoxypropanoyl)piperazine, and how can purity be validated?
- Methodological Answer : The synthesis of piperazine derivatives typically involves nucleophilic acyl substitution or condensation reactions. For example, analogous compounds like 1,4-bis(3-aminopropyl)piperazine Schiff bases are synthesized by reacting precursors with aldehydes in methanol under reflux, followed by recrystallization for purification . Characterization should include:
- Elemental analysis to confirm stoichiometry.
- FT-IR to verify carbonyl (C=O) and ether (C-O-C) functional groups.
- H/C NMR to resolve the piperazine ring protons (δ 2.5–3.5 ppm) and phenoxy substituents.
- HPLC or TLC (using silica gel and ethyl acetate/hexane eluents) to assess purity (>99%) .
Q. Which spectroscopic and computational techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- X-ray crystallography (using SHELX programs ) resolves 3D geometry and confirms bond lengths/angles.
- Conformational analysis via semiempirical methods (e.g., Spartan06 with AM1 parameters) identifies low-energy conformers .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns.
- Thermogravimetric analysis (TGA) assesses thermal stability, critical for storage conditions .
Advanced Research Questions
Q. How can molecular docking simulations predict the biological interactions of this compound with DNA or enzymes?
- Methodological Answer :
Prepare the ligand: Optimize geometry at the B3LYP/6-31G* level and assign partial charges (e.g., Geistinger method) .
Prepare the target (e.g., DNA PDB ID: 1BNA): Remove water, add polar hydrogens, and calculate Kollman charges.
Define a 40 Å × 40 Å × 40 Å grid around the binding site.
Run 20–50 docking poses; analyze binding affinities (ΔG) and interaction types (hydrogen bonds, π-alkyl) .
- Example : Similar piperazines show ΔG = -7.4 to -7.5 kcal/mol with DNA via hydrogen bonds (1.92–2.51 Å) and π-alkyl interactions (4.89–4.91 Å) .
Q. How can researchers resolve contradictions in biological activity data among structurally related piperazine derivatives?
- Methodological Answer :
- Substituent Effects : Electron-withdrawing groups (EWGs) like -Cl or -NO enhance activity compared to electron-donating groups (EDGs) . Meta-substitutions often reduce binding vs. para/ortho .
- Data Triangulation :
- Compare IC values across multiple assays (e.g., enzymatic inhibition vs. cell-based cytotoxicity).
- Use multivariate regression to correlate substituent Hammett constants (σ) with activity trends .
- Conformational Flexibility : Low-energy conformers (from Spartan06) may exhibit divergent binding modes; prioritize dominant conformers in docking studies .
Q. How does conformational flexibility influence the binding affinity and selectivity of this compound?
- Methodological Answer :
- Perform rotational barrier analysis (via DFT) to identify hindered rotations in the phenoxypropanoyl arms.
- Key Metrics :
- Torsional angles : Restriction < 30° indicates rigidity, favoring pre-organized binding.
- Solvent-accessible surface area (SASA) : Lower SASA correlates with higher membrane permeability.
- Case Study : Piperazines with rigid chair conformations show 2–3× higher DNA binding affinity than flexible analogs .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
